4-Borono-DL-phenylalanine is a boronated amino acid that has garnered significant attention in the field of cancer therapy, particularly in boron neutron capture therapy. This compound is a derivative of phenylalanine, where a boron atom is attached to the para position of the phenyl ring. Its unique properties make it a valuable candidate for targeted cancer treatments, as it can selectively accumulate in tumor tissues and facilitate localized radiation therapy.
The compound is synthesized from commercially available starting materials, primarily through various organic synthesis methods. The synthesis processes have been refined over the years to enhance yield and purity, making 4-Borono-DL-phenylalanine more accessible for research and clinical applications.
4-Borono-DL-phenylalanine is classified as an organoboron compound and an amino acid derivative. It plays a crucial role in the development of boron-containing pharmaceuticals aimed at improving cancer treatment outcomes.
The synthesis of 4-Borono-DL-phenylalanine typically involves several key steps:
Recent advancements have focused on optimizing these synthesis routes to improve yields and reduce reaction times. For instance, the use of benzyl esters as protecting groups has been reported to enhance yields significantly, although additional steps for deprotection may complicate the process .
The molecular structure of 4-Borono-DL-phenylalanine can be described as follows:
The compound's structural data can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and bonding interactions.
4-Borono-DL-phenylalanine participates in several chemical reactions that are relevant to its application in cancer therapies:
The synthesis of fluorinated derivatives has been optimized to achieve high radiochemical yields, essential for effective imaging and treatment planning .
The mechanism of action for 4-Borono-DL-phenylalanine in cancer treatment primarily revolves around its ability to accumulate in tumor cells. Upon exposure to thermal neutrons during boron neutron capture therapy, the boron atom undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. This localized energy release results in cytotoxic effects specifically within the tumor microenvironment.
Studies have demonstrated that adequate accumulation of boron-containing compounds like 4-Borono-DL-phenylalanine is critical for effective treatment outcomes, emphasizing the importance of optimizing dosage and administration routes .
Relevant analyses often include assessments of stability under physiological conditions, which are critical for determining suitability for clinical applications.
4-Borono-DL-phenylalanine has several important applications in scientific research and clinical settings:
The synthesis of 4-borono-DL-phenylalanine (BPA) employs two strategic approaches: Chirality-First and Boron-First methodologies. The Chirality-First strategy utilizes enantiomerically pure L-tyrosine or L-phenylalanine as starting materials. A key method involves converting tyrosine’s phenol group to a boronic acid via triflate or nonaflate activation. For example, Pd-catalyzed borylation of Cbz–Tyr–OBn nonaflate with pinacolborane (HBpin) yields the boronic ester precursor, though yields vary significantly (58% with Pd(PPh₃)₂Cl₂ vs. 0% with Pd(dppf)Cl₂) due to catalyst sensitivity [6] [10]. Subsequent hydrolysis with NaIO₄/NH₄OAc achieves 84% yield of the protected BPA [6].
Conversely, the Boron-First strategy constructs the boronated aromatic ring before introducing chirality. Patent US8765997B2 details lithiation-borylation of 4-halobenzyl halides followed by asymmetric Strecker synthesis. This method achieves 90% enantiomeric excess (ee) when using chiral auxiliaries but requires cryogenic conditions (-78°C) to suppress racemization during organolithium formation [8] [10].
Table 1: Comparison of Stereoselective BPA Synthesis Strategies
Strategy | Starting Material | Key Reaction | Yield | Enantiomeric Excess |
---|---|---|---|---|
Chirality-First | L-Tyrosine | Pd-catalyzed borylation | 58-84% | >99% (retained) |
Boron-First | 4-Bromobenzyl bromide | Lithiation/Asymmetric alkylation | 65-70% | 85-90% |
Isotopic enrichment of BPA with ¹⁰B (natural abundance 20%) is critical for boron neutron capture therapy (BNCT), while ¹¹B-enriched versions facilitate NMR characterization. The synthesis of ¹⁰B-BPA faces challenges due to high isotopic costs (~$3,000/g for 95% ¹⁰B) and purification complexities. Patent methods describe using ¹⁰B-enriched boric acid (H₃¹⁰BO₃) or trisopropyl ¹⁰B-borate in Miyaura borylation reactions, achieving 95-98% isotopic purity [6]. However, boron impurities necessitate rigorous purification via ion-exchange chromatography (e.g., Dowex 50WX8 resin), reducing overall yield to 40-50% [6].
For imaging, ¹⁸F-labeled FBPA (4-borono-2-[¹⁸F]fluoro-L-phenylalanine) is synthesized via electrophilic fluorination. Early methods used [¹⁸F]F₂ or [¹⁸F]AcOF with racemic BPA, yielding 25-35% radiochemical yield (RCY) but low molar activity (20-130 MBq/μmol) [4] [7]. Modern approaches employ [¹⁸O]O₂ gas in cyclotrons to produce high-activity [¹⁸F]F₂ (55 GBq), converted to [¹⁸F]CH₃COOF for improved regioselectivity, achieving RCY >12% and molar activity >230 GBq/μmol [9].
Table 2: Isotope-Enriched BPA Synthesis Performance
Isotope | Precursor | Method | Isotopic Purity | Key Application |
---|---|---|---|---|
¹⁰B | H₃¹⁰BO₃ | Miyaura borylation | 95-98% | BNCT agent |
¹⁸F | [¹⁸F]CH₃COOF | Electrophilic fluorination | >99% (RCP) | PET imaging for BNCT |
Protecting groups mitigate undesired reactions during borylation. The carboxylic acid group is typically shielded as methyl or ethyl esters due to ease of deprotection (NaOH/MeOH, >90% yield) [8]. For the amino group, tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups are preferred. Boc demonstrates superior stability under lithiation conditions (-78°C, n-BuLi), while Cbz can undergo partial reduction during borylation [6] [10].
A critical advancement involves using trityl groups for the boronic acid moiety. EP2865682B1 discloses trityl protection before organolithium reactions, enabling boronic acid stability during subsequent steps. Deprotection with HI/AcOH quantitatively regenerates the boronic acid without racemization [10].
Table 3: Protecting Group Performance in BPA Synthesis
Functional Group | Protecting Group | Deprotection Condition | Stability During Borylation |
---|---|---|---|
Amino | Boc | TFA/DCM | High |
Boronic acid | Trityl | HI/AcOH | Moderate |
Carboxylic acid | Ethyl ester | NaOH/MeOH | High |
Racemic BPA synthesis (DL-form) offers cost and simplicity advantages. A high-yield route involves bromination of 4-methylphenylalanine followed by Pd-catalyzed borylation, affording 85% yield without chiral controls [3] [7]. However, biological studies reveal L-enantiomer superiority in LAT1-mediated tumor uptake, necessitating enantiopure synthesis [4] [6].
Resolution of racemic BPA uses chiral HPLC (e.g., Chirobiotic T columns) or enzymatic resolution with acylases, though yields drop to 30-40% [8]. Asymmetric synthesis via Evans auxiliaries or hydrogenation achieves >90% ee but requires expensive catalysts (e.g., Rh-(R,R)-EtDuPHOS, $1,200/g) [6] [10]. Economic analyses indicate enzymatic resolution remains the most cost-effective for large-scale GMP production despite lower yields [6].
Table 4: Enantiopure BPA Production Methods
Method | Key Steps | Yield | ee | Cost (Relative) |
---|---|---|---|---|
Racemic resolution | Chiral HPLC separation | 30-40% | >99% | $ |
Asymmetric hydrogenation | Rh-catalyzed reduction | 70% | 90% | $$$$ |
Chirality-First synthesis | Tyrosine functionalization | 58-84% | >99% | $$ |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0